8-methyl-7H-benzo[c]carbazole
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Overview
Description
8-Methyl-7H-benzo[c]carbazole is an aromatic heterocyclic organic compound It belongs to the family of carbazoles, which are known for their tricyclic structure consisting of two benzene rings fused on either side of a five-membered nitrogen-containing ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-methyl-7H-benzo[c]carbazole can be achieved through several methods. One common approach involves the palladium-catalyzed Larock indole synthesis, which is used to create a highly functionalized indole unit. This is followed by a palladium-catalyzed one-pot sequential Buchwald–Hartwig amination and C–H activation reaction to form the key pyrrolo[2,3-c]carbazole unit .
Industrial Production Methods: Industrial production of carbazole derivatives, including this compound, often involves the use of Lewis acid catalysts. These catalysts facilitate various reactions such as Friedel–Crafts arylation, electrocyclization, intramolecular cyclization, cycloaddition, C–N bond formations, and cascade domino reactions .
Chemical Reactions Analysis
Types of Reactions: 8-Methyl-7H-benzo[c]carbazole undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its oxidized form.
Reduction: Reducing agents can be used to convert the compound into its reduced form.
Substitution: Various substituents can be introduced into the compound through substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions can be facilitated by reagents like halogens and alkylating agents under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution can introduce various functional groups into the compound .
Scientific Research Applications
8-Methyl-7H-benzo[c]carbazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent due to its structural similarity to other biologically active carbazole derivatives.
Mechanism of Action
The mechanism of action of 8-methyl-7H-benzo[c]carbazole involves its interaction with various molecular targets and pathways. The compound’s structure allows it to participate in electron transfer processes, making it useful in applications that require high charge carrier mobility. Additionally, its ability to form stable complexes with other molecules makes it a valuable tool in studying molecular interactions .
Comparison with Similar Compounds
Carbazole: A parent compound with a similar tricyclic structure.
Indole: Another heterocyclic compound with a similar nitrogen-containing ring.
Polycarbazole: A polymeric form of carbazole with enhanced electronic properties.
Uniqueness: 8-Methyl-7H-benzo[c]carbazole is unique due to the presence of a methyl group at the 8-position, which can influence its chemical reactivity and physical properties. This structural modification can enhance its performance in specific applications, such as in the development of advanced materials for electronic devices .
Properties
IUPAC Name |
8-methyl-7H-benzo[c]carbazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N/c1-11-5-4-8-14-16-13-7-3-2-6-12(13)9-10-15(16)18-17(11)14/h2-10,18H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKCRHTVNQUSVDW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C3=C(N2)C=CC4=CC=CC=C43 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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